
2-(4-formylphenoxy)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-formylphenoxy)-N-phenylacetamide is an organic compound characterized by the presence of a formyl group attached to a phenoxy moiety, which is further connected to an acetamide group
作用机制
Target of Action
The primary target of 2-(4-formylphenoxy)-N-phenylacetamide is related to the synthesis of β-lactam derivatives . β-lactams are a class of antibiotics, which include penicillins, monobactams, carbacephems, and cephamycins . These antibiotics are known for their biological activity and are used widely in the medical field .
Mode of Action
The compound interacts with its targets through a diastereoselective ketene-imine cycloaddition reaction . This reaction involves the compound 2-(4-formylphenoxy) acetic acid and an imine, using NEt3 as a base and p-toluensulfonyl chloride . The result of this reaction is the formation of aldehyde-functionalized β-lactams .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of β-lactams . The compound contributes to the stereoselective synthesis of β-lactams, which is a critical process in the production of various antibiotics .
Result of Action
The result of the action of this compound is the production of aldehyde-functionalized β-lactams . These β-lactams are key components in a range of antibiotics, contributing to their biological activity .
生化分析
Biochemical Properties
The compound 2-(4-formylphenoxy)-N-phenylacetamide has been found to play a role in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with organoboron reagents in the process .
Cellular Effects
For instance, thiazole-pyridine hybrids, which also contain a phenoxyacetamide moiety, have demonstrated anticancer activity against prostate, liver, laryngeal, and breast cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
Its role in the Suzuki–Miyaura coupling reaction suggests that it may be relatively stable under mild and functional group tolerant reaction conditions .
Metabolic Pathways
Its role in the Suzuki–Miyaura coupling reaction suggests that it may interact with organoboron reagents and palladium in this process .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formylphenoxy)-N-phenylacetamide typically involves the condensation of 4-formylphenol with N-phenylacetamide under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
化学反应分析
Types of Reactions
2-(4-formylphenoxy)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-N-phenylacetamide.
Reduction: 2-(4-hydroxyphenoxy)-N-phenylacetamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
2-(4-formylphenoxy)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
相似化合物的比较
Similar Compounds
2-formylphenoxyacetic acid: Contains a formyl group and a phenoxy moiety but differs in the acetic acid group instead of the acetamide.
2-(2-formylphenoxy)acetic acid: Similar structure but with the formyl group in the ortho position, leading to different reactivity and properties.
2-(2-methoxyphenoxy)acetic acid: Contains a methoxy group instead of a formyl group, affecting its chemical behavior and applications.
Uniqueness
The presence of both formyl and acetamide groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields .
属性
IUPAC Name |
2-(4-formylphenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-10-12-6-8-14(9-7-12)19-11-15(18)16-13-4-2-1-3-5-13/h1-10H,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFBRNOSAWNLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
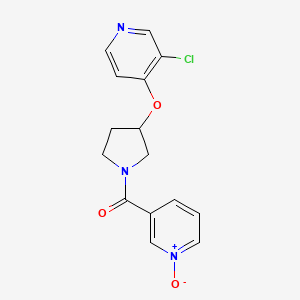
![2-(2,4-dichlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2829052.png)
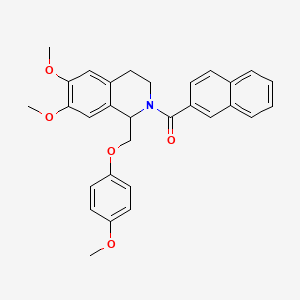
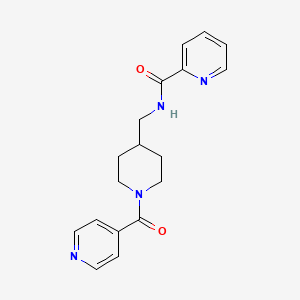
![[3-(4-Bromophenoxy)propyl]methylamine oxalate](/img/structure/B2829058.png)
![2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2829059.png)
![4-[(furan-2-yl)methanesulfonyl]-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2829061.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide](/img/structure/B2829062.png)
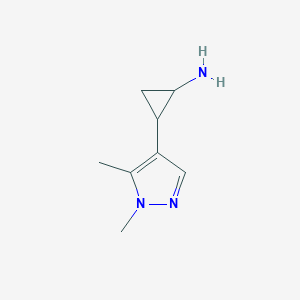

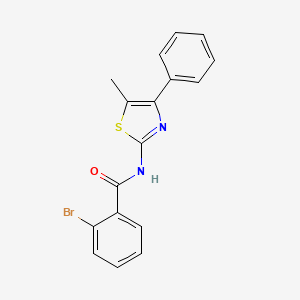
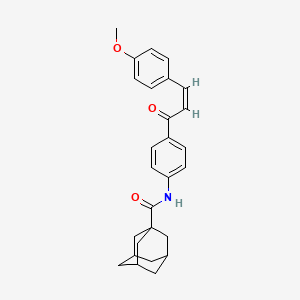
![(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis](/img/structure/B2829071.png)
![4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2829074.png)
